![molecular formula C14H13ClO2 B3045914 [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol CAS No. 1160472-69-4](/img/structure/B3045914.png)
[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol
Overview
Description
[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol is a chemical compound that belongs to the class of arylalkyl alcohols. This compound has been studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through the modulation of various cellular pathways, including the inhibition of protein kinases and the activation of apoptotic pathways.
Biochemical And Physiological Effects
Studies have shown that [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol can exert a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several potential future directions for the study of [3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol. One direction is to investigate its potential as a drug candidate for the treatment of specific types of cancer or neurological disorders. Another direction is to explore the underlying mechanisms of its pharmacological effects and identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
Scientific Research Applications
[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
[3-(3-chlorophenyl)-4-methoxyphenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-17-14-6-5-10(9-16)7-13(14)11-3-2-4-12(15)8-11/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTADGZWDLUDJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254390 | |
Record name | 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol | |
CAS RN |
1160472-69-4 | |
Record name | 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160472-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Chloro-6-methoxy[1,1′-biphenyl]-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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